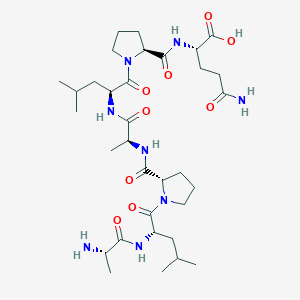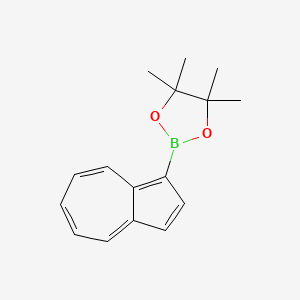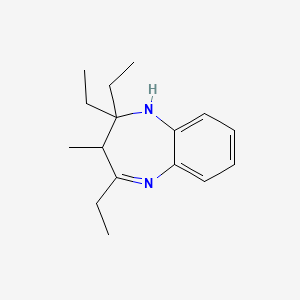
N-(Naphthalene-2-carbonyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Naphthalene-2-carbonyl)-L-valine: is an organic compound that combines the structural features of naphthalene and valine Naphthalene is a polycyclic aromatic hydrocarbon, while valine is an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalene-2-carbonyl)-L-valine typically involves the reaction of naphthalene-2-carbonyl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Naphthalene-2-carbonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Applications De Recherche Scientifique
N-(Naphthalene-2-carbonyl)-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Naphthalene-2-carbonyl)-L-valine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with aromatic amino acids in proteins, while the valine moiety can interact with hydrophobic regions. This dual interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(Naphthalene-2-carbonyl)-L-alanine
- N-(Naphthalene-2-carbonyl)-L-leucine
- N-(Naphthalene-2-carbonyl)-L-isoleucine
Comparison: N-(Naphthalene-2-carbonyl)-L-valine is unique due to the presence of the valine moiety, which imparts specific hydrophobic interactions and steric effects. Compared to its analogs, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research .
Propriétés
Numéro CAS |
215096-73-4 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(naphthalene-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C16H17NO3/c1-10(2)14(16(19)20)17-15(18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 |
Clé InChI |
GSTMVAZCGQIDSN-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)





![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)


![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
